1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one
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Overview
Description
1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidin-2-one ring substituted with a diethoxyphosphorylmethyl group, making it a valuable intermediate in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of pyrrolidin-2-one with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more robust catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The diethoxyphosphorylmethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include phosphonate esters, phosphine oxides, and substituted pyrrolidin-2-ones .
Scientific Research Applications
1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The diethoxyphosphorylmethyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to fit into binding pockets of receptors, influencing their signaling pathways .
Comparison with Similar Compounds
1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
N-methylpyrrolidin-2-one: Known for its solvent properties and use in pharmaceuticals.
Pyrrolidin-2,5-diones: These compounds are used in the synthesis of bioactive molecules and as intermediates in organic synthesis.
The uniqueness of this compound lies in its diethoxyphosphorylmethyl group, which imparts distinct reactivity and functional properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO4P/c1-3-13-15(12,14-4-2)8-10-7-5-6-9(10)11/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVRVHTYYPBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN1CCCC1=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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